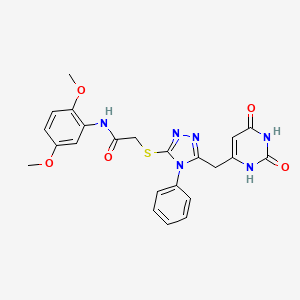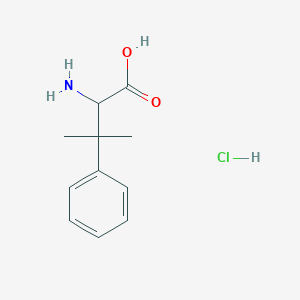
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-3-methyl-3-phenylbutanoic acid” is a compound with the molecular formula C11H15NO2. It has a molecular weight of 193.24 g/mol1. The IUPAC name for this compound is (2S)-2-amino-3-methyl-3-phenylbutanoic acid1.
Synthesis Analysis
While specific synthesis methods for “2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride” were not found in the search results, it’s worth noting that various synthetic approaches have been developed for related compounds1. For instance, research has been conducted on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, exploring its reactivity and potential applications in chemical synthesis1.
Molecular Structure Analysis
The InChI code for “2-Amino-3-methyl-3-phenylbutanoic acid” is 1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3, (H,13,14)/t9-/m1/s11. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry1.
Chemical Reactions Analysis
Specific chemical reactions involving “2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride” were not found in the search results. However, the compound has been used in the analysis of microcystins, a family of toxic peptides. Oxidation of microcystins results in the formation of a derivative of 2-Amino-3-methyl-3-phenylbutanoic acid, which is used as a marker in analytical studies1.Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 31.Safety And Hazards
Specific safety and hazard information for “2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride” was not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed2.
Future Directions
While specific future directions for “2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride” were not found in the search results, it’s clear that this compound and its derivatives have potential applications in various fields, including inhibitor synthesis, antagonistic properties, quantum computational and spectroscopic studies, and synthetic approaches1.
properties
IUPAC Name |
2-amino-3-methyl-3-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZJKCJWFIRCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2933347.png)
![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid](/img/structure/B2933349.png)
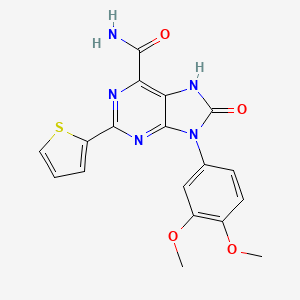
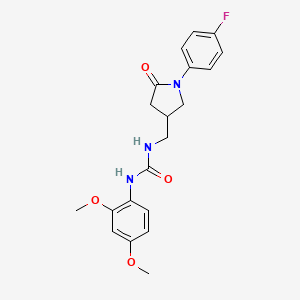
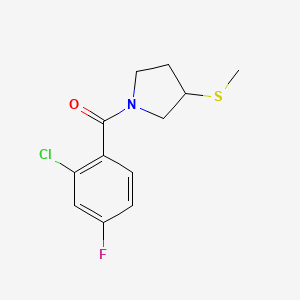
![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2933354.png)
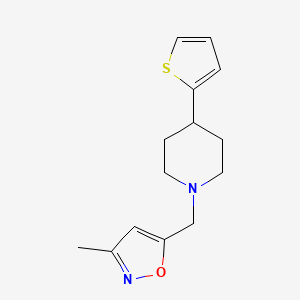
![1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2933357.png)
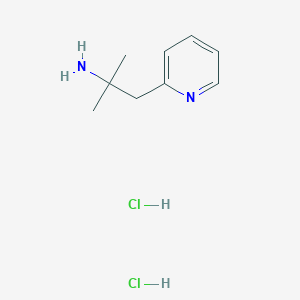
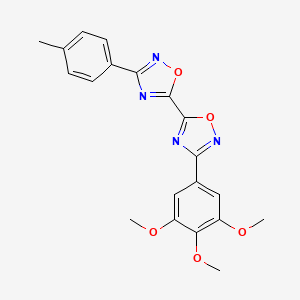
![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)
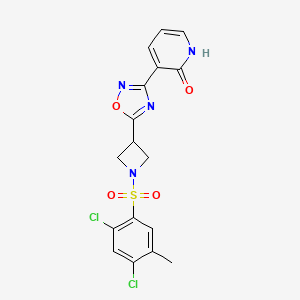
![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2933367.png)
